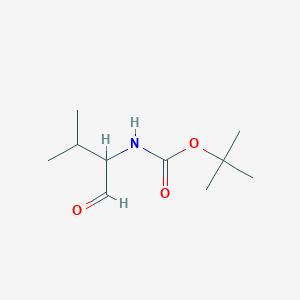

(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNBXYLOSIKZGL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106391-88-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-formyl-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106391-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (CAS No. 106391-88-2), a chiral N-protected amino aldehyde commonly referred to as Boc-D-valinal. As a versatile synthetic intermediate, this compound is a critical building block in modern medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde functional group and a defined stereocenter makes it invaluable for the asymmetric synthesis of complex molecules, particularly peptidomimetic protease inhibitors. This document details its physicochemical properties, outlines a robust synthetic protocol, explores its core applications in drug development, and provides essential safety and handling information for laboratory professionals.

Compound Identification and Physicochemical Properties

This compound is the formal IUPAC name for the tert-butoxycarbonyl (Boc) protected aldehyde derivative of D-valine. The presence of the Boc group provides stability and enhances solubility in organic solvents, while the aldehyde offers a reactive handle for a multitude of chemical transformations.

Table 1: Compound Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 106391-88-2 | [1][2] |

| IUPAC Name | tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | [1] |

| Common Name | Boc-D-valinal | |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Solid (Typical) |

| InChI Key | YMNBXYLOSIKZGL-QMMMGPOBSA-N |[1] |

Synthesis and Chemical Logic

The most common and stereochemically reliable method for preparing Boc-D-valinal is through the controlled partial reduction of its corresponding N-protected amino acid, N-Boc-D-valine. Over-reduction to the corresponding alcohol (Boc-D-valinol) is a primary challenge, necessitating the use of specific reagents and carefully controlled conditions.

A highly efficient, one-pot method utilizes 1,1'-carbonyldiimidazole (CDI) for in-situ activation of the carboxylic acid, followed by low-temperature reduction with Diisobutylaluminium hydride (DIBAL-H).[3]

Mechanistic Rationale:

-

Activation: N-Boc-D-valine reacts with CDI to form a highly reactive N-acylimidazolide intermediate. This "activates" the carboxyl group, making it susceptible to nucleophilic attack by a hydride reagent.

-

Reduction: The activated intermediate is cooled to a low temperature (typically -78 °C) before the addition of DIBAL-H. At this temperature, DIBAL-H delivers a single hydride to the imidazolide, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup. The low temperature is critical to prevent over-reduction to the alcohol, a common side reaction if more reactive reducing agents or higher temperatures are used.[3]

Caption: One-pot synthesis of (R)-Boc-valinal from N-Boc-D-valine.

Core Applications in Drug Discovery

N-protected chiral amino aldehydes are paramount in asymmetric synthesis, serving as versatile precursors for creating more complex chiral structures. The utility of (R)-Boc-valinal stems from both its stereochemistry and the reactivity of its aldehyde group.

-

Peptidomimetic Synthesis: The aldehyde can be transformed into a variety of peptide bond isosteres (e.g., hydroxyethylamine, statine analogues) that are crucial for designing enzyme inhibitors with improved metabolic stability and oral bioavailability compared to natural peptides.

-

Protease Inhibitor Development: The aldehyde functionality itself can act as a "warhead" that forms a reversible covalent bond with key residues (like serine or cysteine) in the active site of a protease.[] This makes compounds like Boc-D-valinal essential starting materials for potent enzyme inhibitors.[]

-

Key Intermediate for Antivirals: The structural motifs derived from chiral amino acids are central to many antiviral drugs. For instance, the development of first-generation Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, such as Boceprevir and Telaprevir , relied on the synthesis of complex, non-canonical amino acid fragments.[5][6][7] Chiral building blocks like (R)-Boc-valinal are ideal precursors for constructing the P1 and P2 moieties that are critical for binding to the protease active site.[6]

Detailed Experimental Protocol: Synthesis of (R)-Boc-valinal

The following protocol is adapted from a reported efficient, one-pot procedure and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Materials:

-

N-Boc-D-valine

-

1,1'-Carbonyldiimidazole (CDI)

-

Diisobutylaluminium hydride (DIBAL-H, solution in hexanes or toluene, e.g., 1.0 M)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and cooling bath (acetone/dry ice).

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-D-valine (1.0 eq). Dissolve it in anhydrous DCM.

-

Activation: Cool the solution to 0 °C using an ice-water bath. Add CDI (1.1 eq) portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 60 minutes.

-

Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of DIBAL-H (2.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for an additional 1-2 hours.

-

Quenching: While maintaining the temperature at -78 °C, slowly add methanol to quench the excess DIBAL-H. Then, allow the mixture to warm to 0 °C and slowly add 1 M HCl to dissolve the resulting aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The product is often obtained in high purity, but if necessary, it can be purified by flash column chromatography on silica gel.[3]

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

GHS Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements: H302 - Harmful if swallowed.

-

Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a high-value chiral building block whose importance is well-established in the field of pharmaceutical development. Its straightforward synthesis from the corresponding D-amino acid and the versatile reactivity of its aldehyde group provide a reliable pathway for the construction of stereochemically complex drug candidates, most notably peptidomimetic protease inhibitors. For researchers and scientists in drug discovery, a thorough understanding of this reagent's properties and handling is essential for leveraging its full synthetic potential.

References

-

Chemical Communications (RSC Publishing). (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). Cas 106391-87-1, N-Boc-D-Valino. Retrieved January 12, 2026, from [Link]

-

PMC (PubMed Central). (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (2015, September 25). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Retrieved January 12, 2026, from [Link]

-

AccelaChem. (n.d.). 13020-57-0, 3-Hydroxybenzophenone. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US9346853B2 - Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition.

- Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.

- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.

-

PubMed Central (PMC). (n.d.). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Retrieved January 12, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 106391-88-2 | (R)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Telaprevir. Retrieved January 12, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 5. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 6. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Boc-L-Valinal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-L-Valinal

N-tert-butoxycarbonyl-L-valinal, commonly referred to as Boc-L-valinal or Boc-Val-CHO, is a chiral α-amino aldehyde of significant strategic value in modern organic synthesis and medicinal chemistry. It serves as a pivotal building block, primarily in the development of complex peptidomimetics and, most notably, as a precursor to potent protease inhibitors.[] Its structure combines the acid-labile Boc protecting group—a cornerstone of peptide chemistry—with a reactive aldehyde functionality. This duality allows for controlled, sequential synthetic transformations, making it an indispensable tool for constructing molecules with precise stereochemistry and biological function. This guide provides an in-depth examination of its properties, synthesis, and handling, grounded in practical, field-proven insights to ensure experimental success.

Section 1: Core Compound Identifiers and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are critical for the successful use of Boc-L-valinal in any experimental setup. These parameters dictate everything from solvent selection for reactions and purification to appropriate storage conditions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |

| Synonyms | Boc-Val-CHO, N-Boc-L-valinal, (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate |

| CAS Number | 79069-51-5 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Chemical Structure |  |

Physicochemical Data

The physical properties of Boc-L-valinal are crucial for its practical application in the laboratory. Unlike its carboxylic acid precursor, Boc-L-valine, the aldehyde is often isolated as a white powder or a viscous oil that may not exhibit a sharp melting point.

| Property | Typical Value / Observation | Causality & Experimental Insight |

| Appearance | White to off-white powder or a colorless oil. | The physical state can depend on the purity and residual solvent. Highly pure material is often a solid. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Sparingly soluble in non-polar solvents (hexanes). Insoluble in water. | The combination of the bulky, non-polar Boc group and the polar aldehyde makes it amenable to a wide range of organic solvents used in synthesis and chromatography. |

| Melting Point | Not consistently reported; often handled as an oil. | The absence of a carboxylic acid group reduces intermolecular hydrogen bonding, leading to a lower melting point compared to Boc-L-valine. |

| Storage | -20°C is highly recommended. Short-term storage at 2-8°C is acceptable. | Aldehydes are susceptible to air oxidation, and the chiral center is prone to racemization. Cold storage under an inert atmosphere (Nitrogen or Argon) is critical for maintaining purity and stereointegrity. |

Section 2: Synthesis and Purification - A Self-Validating Protocol

The synthesis of α-amino aldehydes is challenging due to the inherent instability of the stereogenic center adjacent to the formyl group, which is prone to racemization under acidic or basic conditions.[2] Therefore, a mild and efficient protocol is paramount. The reduction of an activated carboxylic acid derivative is the most reliable route. While the Weinreb amide approach is common, a one-pot activation and reduction method offers superior efficiency and scalability.

Rationale for Synthetic Strategy

The chosen method involves a two-step, one-pot process:

-

Activation: Boc-L-valine is activated with 1,1'-Carbonyldiimidazole (CDI). CDI is an excellent choice because it forms a highly reactive acylimidazolide intermediate without producing acidic byproducts that could cause premature Boc deprotection or racemization.

-

Reduction: The activated intermediate is then reduced in situ with Diisobutylaluminium hydride (DIBAL-H) at low temperature. DIBAL-H is a sterically hindered reducing agent that can efficiently reduce the activated acid to an aldehyde while minimizing over-reduction to the corresponding alcohol, a common side reaction with less hindered hydrides like LiAlH₄.

This protocol is self-validating because the mild, non-acidic, non-basic conditions are specifically chosen to preserve the integrity of both the Boc protecting group and the chiral center.

Experimental Protocol: CDI/DIBAL-H One-Pot Synthesis

This protocol is adapted from a robust method for preparing chiral α-amino aldehydes with high stereointegrity.[2]

Materials:

-

Boc-L-valine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M in THF or Toluene (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Rochelle's salt (Potassium sodium tartrate) solution, 1 M aqueous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add Boc-L-valine (1.0 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

-

Dissolution: Dissolve the Boc-L-valine in anhydrous THF (approx. 0.2 M concentration).

-

Activation: Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) will be observed. Allow the mixture to stir for 1-2 hours at room temperature until the gas evolution ceases and the formation of the acylimidazolide is complete.

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent over-reduction.

-

Reduction: Slowly add DIBAL-H (1.5 - 2.0 eq) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70°C.

-

Monitoring: Stir the reaction at -78°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), quenching a small aliquot with methanol before spotting.

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated Rochelle's salt solution at -78°C. This step is crucial for hydrolyzing the aluminum complexes and preventing the product from forming a difficult-to-break emulsion.

-

Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until the aqueous and organic layers become clear (this may take several hours or overnight). Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<30°C). The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Boc-L-valinal.

Synthesis Workflow Diagram

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of (R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-L-Valinal)

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate, commonly known as Boc-L-Valinal. This chiral aldehyde is a critical building block in modern organic synthesis, particularly in the preparation of peptide-based pharmaceuticals and other complex chiral molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies.

Introduction and Significance

This compound (Boc-L-Valinal) is the N-protected form of the amino aldehyde derived from the natural amino acid L-valine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of other functional groups within a molecule while preventing unwanted reactions at the amino group. The aldehyde functionality, on the other hand, is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. This combination of a stable, yet readily cleavable, protecting group and a reactive functional group makes Boc-L-Valinal a highly valuable intermediate in the synthesis of protease inhibitors, chiral auxiliaries, and various pharmaceutical agents.

The stereochemical integrity of Boc-L-Valinal is of paramount importance, as the biological activity of the final target molecules often depends on a specific enantiomer. Therefore, robust synthetic and analytical methods are crucial to ensure high enantiomeric purity.

Chemical Synthesis

The synthesis of Boc-L-Valinal is typically a two-step process starting from the commercially available N-Boc-L-valine. The first step involves the reduction of the carboxylic acid to a primary alcohol, yielding (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-L-Valinol). The subsequent step is the selective oxidation of this alcohol to the desired aldehyde.

Synthesis of the Starting Material: (R)-N-Boc-L-valine

While (R)-N-Boc-L-valine is commercially available, for completeness, a typical laboratory-scale synthesis is provided below. The procedure involves the protection of the amino group of L-valine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of (R)-N-Boc-L-valine

Materials:

-

L-valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a round-bottom flask, dissolve L-valine (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield (R)-N-Boc-L-valine as a white solid.

Step 1: Reduction of (R)-N-Boc-L-valine to (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-L-Valinol)

The reduction of the carboxylic acid of Boc-L-valine to the corresponding alcohol can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of iodine. This in situ generated borane is a powerful reducing agent for carboxylic acids, while being more selective and easier to handle than lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol: Reduction of (R)-N-Boc-L-valine

Materials:

-

(R)-N-Boc-L-valine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of (R)-N-Boc-L-valine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.

-

Slowly add a solution of iodine (1.0-1.5 eq) in anhydrous THF dropwise. Effervescence will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol.

-

Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude Boc-L-Valinol, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: The NaBH₄/I₂ system is preferred over LiAlH₄ for its milder reaction conditions and easier workup. LiAlH₄ is highly reactive and pyrophoric, requiring stringent anhydrous conditions. The borane generated from NaBH₄ and I₂ effectively reduces the carboxylic acid without affecting the Boc protecting group.

-

Solvent: Anhydrous THF is a suitable solvent as it is inert to the reducing agent and effectively dissolves the starting material.

-

Quenching: The addition of methanol at the end of the reaction serves to quench any unreacted borane species.

Step 2: Oxidation of Boc-L-Valinol to this compound (Boc-L-Valinal)

The selective oxidation of the primary alcohol, Boc-L-Valinol, to the aldehyde, Boc-L-Valinal, is a critical step. Over-oxidation to the carboxylic acid must be avoided. The Dess-Martin periodinane (DMP) is an excellent reagent for this transformation due to its mild reaction conditions, high chemoselectivity, and operational simplicity.[2]

Experimental Protocol: Dess-Martin Periodinane Oxidation

Materials:

-

(R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-L-Valinol)

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-L-Valinol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding an equal volume of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound. The product is often of sufficient purity for subsequent use. If necessary, it can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Oxidizing Agent: Dess-Martin periodinane is a hypervalent iodine compound that provides a mild and selective oxidation of primary alcohols to aldehydes. It avoids the use of toxic chromium-based reagents and the harsh conditions of other oxidation methods.

-

Solvent: Anhydrous DCM is the solvent of choice as it is inert and effectively dissolves both the substrate and the reagent.

-

Work-up: The quenching with sodium bicarbonate and sodium thiosulfate is essential to neutralize the acetic acid byproduct of the reaction and to reduce the excess periodinane reagent, respectively.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization

Thorough characterization of the synthesized Boc-L-Valinal is essential to confirm its identity, purity, and stereochemical integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of Boc-L-Valinal.

Expected ¹H NMR Spectral Data (in CDCl₃): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the valine side chain, the Boc protecting group, and the newly formed aldehyde.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | Aldehyde proton (-CHO) |

| ~5.0 | d | 1H | NH proton |

| ~4.1 | m | 1H | α-proton (-CH(NHBoc)CHO) |

| ~2.2 | m | 1H | β-proton (-CH(CH₃)₂) |

| ~1.4 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

| ~1.0 | d | 3H | γ-proton (-CH(CH₃)₂) |

| ~0.9 | d | 3H | γ'-proton (-CH(CH₃)₂) |

Expected ¹³C NMR Spectral Data (in CDCl₃): The ¹³C NMR spectrum will confirm the presence of the aldehyde carbonyl carbon and the carbons of the Boc group and the valine backbone.

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde carbonyl carbon (-CHO) |

| ~156 | Carbamate carbonyl carbon (-NHCOO-) |

| ~80 | Quaternary carbon of Boc group (-C(CH₃)₃) |

| ~60 | α-carbon (-CH(NHBoc)CHO) |

| ~30 | β-carbon (-CH(CH₃)₂) |

| ~28 | tert-butyl carbons (-C(CH₃)₃) |

| ~19 | γ-carbon (-CH(CH₃)₂) |

| ~18 | γ'-carbon (-CH(CH₃)₂) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectral Data:

-

Molecular Formula: C₁₀H₁₉NO₃

-

Molecular Weight: 201.26 g/mol

-

Expected [M+H]⁺: m/z 202.14

-

Expected [M+Na]⁺: m/z 224.12

-

Key Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene from the Boc protecting group is expected, leading to a fragment at [M+H-56]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The method involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

Chiral Stationary Phase:

-

A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series (e.g., AD-H, AS-H, IC), is often effective for the separation of N-protected amino acid derivatives. Macrocyclic glycopeptide-based CSPs, like Astec® CHIROBIOTIC® T, are also a good choice.[2][3]

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents needs to be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol.

Flow Rate:

-

1.0 mL/min

Column Temperature:

-

25 °C

Detection:

-

UV detection at a low wavelength, typically around 210-220 nm, where the carbamate and aldehyde functionalities absorb.

Sample Preparation:

-

Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Analysis:

-

Inject the sample and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Characterization Workflow Diagram

Caption: Workflow for the characterization of Boc-L-Valinal.

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis and characterization of this compound (Boc-L-Valinal). The presented protocols, rooted in established chemical principles, provide a solid foundation for researchers in the fields of organic synthesis and drug development. The detailed characterization methods ensure the structural integrity and enantiomeric purity of this valuable chiral building block, which is crucial for its successful application in the synthesis of complex, biologically active molecules. By understanding the causality behind the experimental choices, scientists can adapt and optimize these procedures to suit their specific research needs.

References

-

PrepChem. Synthesis of Boc-valine. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro- (Dess-Martin Periodinane). [Link]

-

RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

-

Beilstein Journals. Experimental Procedures. [Link]

-

Open Access LMU. Chiral stationary phases and applications in gas chromatography. [Link]

-

Supporting Information. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

National Center for Biotechnology Information. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

PubMed. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Bentham Science. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

-

Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

Sources

Spectroscopic Characterization of Boc-L-valinal: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Boc-L-valinal

N-Boc-L-valinal is a derivative of the amino acid L-valine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an aldehyde functionality in place of the carboxylic acid. This unique combination of a chiral center, a stable protecting group, and a reactive aldehyde makes it a versatile intermediate in the synthesis of complex molecules, particularly peptide mimetics and protease inhibitors. The aldehyde group can readily participate in a variety of carbon-carbon bond-forming reactions, while the Boc group ensures chemoselectivity by preventing unwanted side reactions at the nitrogen terminus. Accurate spectroscopic characterization is paramount to confirm the identity and purity of Boc-L-valinal before its use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Boc-L-valinal.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Boc-L-valinal is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and unsaturated groups causing a downfield shift.

Table 1: Predicted ¹H NMR Data for Boc-L-valinal

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde H (-CHO) | 9.5 - 9.7 | d | ~3-4 |

| Amide N-H | 5.0 - 5.5 | d | ~8-9 |

| α-H | 4.0 - 4.3 | m | |

| β-H | 2.0 - 2.3 | m | |

| Boc (t-butyl) | 1.4 - 1.5 | s | |

| γ-CH₃ | 0.9 - 1.1 | d | ~7 |

| γ'-CH₃ | 0.9 - 1.1 | d | ~7 |

Expertise & Experience: The most characteristic signal in the ¹H NMR spectrum of Boc-L-valinal is the aldehyde proton, which is expected to appear far downfield (around 9.6 ppm) due to the strong deshielding effect of the carbonyl group.[1][2][3] This signal will likely be a doublet due to coupling with the adjacent α-proton. The amide proton of the Boc group will appear as a doublet in the region of 5.0-5.5 ppm, with its coupling to the α-proton providing further structural confirmation. The α-proton, being attached to a carbon bearing both the nitrogen and the aldehyde group, will be deshielded and appear as a multiplet. The bulky tert-butyl group of the Boc protecting group will give rise to a sharp singlet integrating to nine protons, a hallmark of this protecting group. The two methyl groups of the valine side chain are diastereotopic and are expected to appear as two distinct doublets.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Data for Boc-L-valinal

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 200 - 205 |

| Boc C=O | 155 - 157 |

| Boc quaternary C | 79 - 81 |

| α-C | 58 - 62 |

| β-C | 30 - 33 |

| Boc CH₃ | 28 - 29 |

| γ-CH₃ | 18 - 20 |

| γ'-CH₃ | 17 - 19 |

Trustworthiness: The carbonyl carbon of the aldehyde is the most deshielded carbon and will appear significantly downfield, typically in the 200-205 ppm region.[2][4][5] This is a key diagnostic peak for identifying the aldehyde functionality. The carbonyl carbon of the Boc group will resonate around 155-157 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic chemical shifts around 80 ppm and 28 ppm, respectively. The chemical shifts of the valine side-chain carbons will be in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Data for Boc-L-valinal

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3400 | Medium |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, Sharp |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C=O Stretch (Boc) | 1680 - 1700 | Strong |

| C-N Stretch | 1240 - 1260 | Medium |

| C-O Stretch (Boc) | 1160 - 1180 | Medium |

Authoritative Grounding & Comprehensive References: The IR spectrum of Boc-L-valinal will be dominated by two strong carbonyl stretching absorptions. The aldehyde C=O stretch is expected at a higher wavenumber (1720-1740 cm⁻¹) compared to the Boc carbonyl stretch (1680-1700 cm⁻¹).[6][7][8] The presence of two distinct C-H stretching bands for the aldehyde proton around 2830 cm⁻¹ and 2730 cm⁻¹ is a classic diagnostic feature for aldehydes.[6][7][8] The N-H stretch of the carbamate will appear as a medium intensity band in the 3300-3400 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Predicted Mass Spectrometry Data for Boc-L-valinal

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 202.14 | Protonated molecular ion |

| [M+Na]⁺ | 224.12 | Sodium adduct |

| [M-C₄H₈]⁺ or [M-56]⁺ | 146.09 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ or [M-100]⁺ | 102.09 | Loss of the Boc group |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |

Expertise & Experience: In electrospray ionization (ESI) mass spectrometry, Boc-L-valinal is expected to show a protonated molecular ion [M+H]⁺ at m/z 202.14 and a sodium adduct [M+Na]⁺ at m/z 224.12. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10][11] The base peak in the spectrum is often the tert-butyl cation at m/z 57. The fragmentation of the aldehyde can lead to the loss of CO (28 Da) or the entire CHO group (29 Da).[11][12][13]

Experimental Protocols

Synthesis of N-Boc-amino Aldehydes

A common method for the synthesis of N-Boc-amino aldehydes is the reduction of the corresponding N-Boc-amino acid.[14]

-

Activation of the Carboxylic Acid: The N-Boc-amino acid is reacted with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at room temperature. This forms a reactive acylimidazolide intermediate.

-

Reduction: The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a solution of a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The DIBAL-H selectively reduces the activated carboxylic acid to the aldehyde.

-

Quenching and Work-up: The reaction is quenched by the addition of a protic solvent, such as methanol, followed by an aqueous work-up to remove inorganic byproducts. The desired N-Boc-amino aldehyde is then extracted into an organic solvent, dried, and purified by column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts should be referenced to the residual solvent peak.

-

IR Spectroscopy: IR spectra can be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI is recommended to confirm the elemental composition of the molecular ion.

Visualizations

Caption: Molecular Structure of Boc-L-valinal

Caption: Predicted ESI-MS Fragmentation of Boc-L-valinal

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of Boc-L-valinal. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers can confidently identify this important synthetic intermediate, ensuring the quality and success of their research endeavors. The provided protocols for synthesis and analysis further serve as a practical resource for scientists working in the fields of peptide synthesis and medicinal chemistry.

References

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment

- Spectroscopy of Aldehydes and Ketones.

- IR: aldehydes. University of Calgary.

- Synthesis of N-BOC amines by various routes.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Spectroscopy of Aldehydes and Ketones.

- 13C Carbon NMR Spectroscopy. Chemistry Steps.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Royal Society of Chemistry.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Short Summary of 1H-NMR Interpretation.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- N-Boc-2-aminoacetaldehyde 95 89711-08-0. Sigma-Aldrich.

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Royal Society of Chemistry.

- Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source. Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation P

- 1H NMR Chemical Shift.

- GCMS Section 6.11.4. Whitman College.

- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment

- Mass Spectrometry: Fragment

- Amino Aldehydes. BOC Sciences.

- Table of Characteristic Proton NMR Shifts. University of Colorado Boulder.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.

- CH 336: Aldehyde Spectroscopy.

- 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. GCMS Section 6.11.4 [people.whitman.edu]

- 14. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (R)-tert-Butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-D-Valinal)

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound, commonly known in the scientific community as Boc-D-Valinal, is a chiral amino aldehyde of significant interest in pharmaceutical and medicinal chemistry. Its structure, featuring a D-valine backbone protected at the amine terminus with a tert-butoxycarbonyl (Boc) group and terminating in a reactive aldehyde, makes it a critical building block for the synthesis of complex peptide aldehydes. These peptide aldehydes are a well-established class of protease inhibitors, with applications in antiviral, anti-inflammatory, and anticancer drug development.

The chemical integrity of Boc-D-Valinal is paramount to its successful application. The presence of two key functional groups—the acid-labile Boc carbamate and the susceptible aldehyde—defines its stability profile. Degradation via deprotection or oxidation can lead to impurities that may compromise reaction yields, introduce separation challenges, and, in a GMP setting, result in out-of-specification final products.

This technical guide provides a comprehensive overview of the stability profile of Boc-D-Valinal. While direct, extensive stability studies on this specific intermediate are not widely published, this document synthesizes information from foundational organic chemistry principles, data on analogous N-Boc protected amino acids, and established regulatory guidelines for stability testing. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to properly store, handle, and assess the stability of this vital reagent.

Physicochemical Properties

Understanding the fundamental properties of Boc-D-Valinal is the first step in developing appropriate storage and handling protocols. The compound is typically supplied as a solid.[1]

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | [2] |

| Synonyms | Boc-D-Valinal, N-Boc-D-valinal | [3] |

| CAS Number | 106391-88-2 | [2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Purity | Typically ≥95-97% (by HPLC) | [1][2] |

Core Stability Profile & Potential Degradation Pathways

The stability of Boc-D-Valinal is dictated by the chemical reactivity of its two primary functional groups: the N-Boc carbamate and the C-terminal aldehyde.

The N-tert-butoxycarbonyl (Boc) Group: Acid Lability

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions, including basic and nucleophilic environments.[7] However, its defining characteristic is its lability under acidic conditions.[]

The degradation mechanism is an acid-catalyzed hydrolysis. Protonation of the carbamate carbonyl oxygen is followed by a unimolecular decomposition to release the free amine, carbon dioxide, and a highly stable tert-butyl cation. This cation is typically scavenged by a nucleophile in the reaction mixture.

Primary Degradation Pathway 1: Acid-Catalyzed Deprotection

-

Stress Factor : Presence of strong acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids.

-

Degradation Product : (R)-2-amino-3-methylbutanal.

-

Causality : The stability of the resulting tert-butyl cation drives the reaction, making the Boc group easily removable with anhydrous acids.[7] This reaction is often intentionally employed in peptide synthesis to deprotect the N-terminus for subsequent coupling.[9] Accidental exposure to acidic contaminants during storage or handling will lead to unintended deprotection and impurity generation.

The Aldehyde Group: Oxidative Susceptibility

Aldehydes are inherently susceptible to oxidation, a common degradation pathway for pharmaceuticals and chemical reagents. This transformation converts the aldehyde to a carboxylic acid, altering the molecule's chemical properties and reactivity.

Primary Degradation Pathway 2: Oxidation

-

Stress Factor : Exposure to atmospheric oxygen, peroxides, or other oxidizing agents. The process can be accelerated by light or trace metal catalysts.

-

Degradation Product : N-(tert-Butoxycarbonyl)-D-valine (Boc-D-Val-OH).

-

Causality : The carbon-hydrogen bond of the aldehyde group is relatively weak and prone to radical abstraction or direct oxidation, yielding the more thermodynamically stable carboxylic acid. This is a significant concern for long-term storage if the material is not adequately protected from air.

The diagram below illustrates these two primary degradation pathways.

Caption: Potential degradation pathways for Boc-D-Valinal.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are synthesized from supplier data for analogous Boc-protected amino acids and general best practices for handling sensitive chemical reagents.[6][10][11]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C ± 5°CShort-term: 2°C to 8°C | Low temperatures slow down the rate of all chemical reactions, including autoxidation and residual acid-catalyzed hydrolysis.[11] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group.[10][12] |

| Moisture | Store in a tightly sealed container with a desiccant. | Prevents hydrolysis and minimizes potential for acid/base-catalyzed side reactions. The compound should be kept in a dry environment.[10][13] |

| Light | Protect from light by using an amber vial or storing in a dark place. | Light can provide the activation energy for photo-oxidative degradation pathways.[10] |

Handling Procedures

-

Inert Atmosphere Handling : When weighing or transferring the compound, perform the operation in a glove box or under a gentle stream of inert gas (e.g., nitrogen) to minimize exposure to air and moisture.

-

Avoid Contamination : Use clean, dry spatulas and glassware. Avoid introducing any acidic or basic contaminants into the storage container.

-

Thermal Cycling : Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Aliquotting : For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials to avoid repeated warming/cooling cycles and exposure of the entire stock to the atmosphere.

Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is used to identify the likely degradation products of a substance.[14] This information is used to establish degradation pathways and to develop stability-indicating analytical methods that can separate the parent compound from all potential impurities.[15][16][17]

The following section provides a validated framework for conducting a forced degradation study on Boc-D-Valinal.

Experimental Workflow

The workflow involves subjecting solutions of the compound to various stress conditions, followed by analysis using a stability-indicating method.

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation : Prepare a stock solution of Boc-D-Valinal (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions : Aliquot the stock solution and subject it to the following conditions. The goal is to achieve 10-20% degradation of the active substance.[15]

| Stress Condition | Protocol Example | Potential Degradation Product(s) |

| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 40°C for 24-48h. | (R)-2-amino-3-methylbutanal (Deprotection) |

| Base Hydrolysis | Mix with 0.01 M NaOH. Incubate at RT for 8h. | Potential racemization, other base-catalyzed reactions. |

| Oxidation | Mix with 3% H₂O₂. Incubate at RT for 24h. | N-(tert-Butoxycarbonyl)-D-valine (Oxidation) |

| Thermal Stress | Heat the solid compound at 60°C for 7 days. | Various thermal decomposition products. |

| Photostability | Expose solution to light (ICH Q1B guideline). | Photo-oxidative products. |

-

Sample Analysis :

-

Method : A reverse-phase HPLC method is recommended.

-

Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Detection : UV detection (e.g., at 210 nm) and in-line Mass Spectrometry (MS) for peak identification.

-

-

Validation : The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and from peaks originating from the placebo or matrix.

-

Conclusion

This compound (Boc-D-Valinal) is a valuable yet sensitive chemical intermediate. Its stability is primarily challenged by acidic conditions , leading to the cleavage of the Boc protecting group, and by oxidative conditions , which convert the terminal aldehyde to a carboxylic acid.

By understanding these intrinsic liabilities, researchers can implement robust control strategies. The long-term integrity of Boc-D-Valinal is best preserved by storage at sub-zero temperatures (-20°C) under a dry, inert atmosphere and protected from light. Careful handling procedures that prevent exposure to air, moisture, and acidic contaminants are critical. For applications requiring stringent quality control, the implementation of forced degradation studies and the use of a validated, stability-indicating HPLC method are essential tools for ensuring the purity and performance of this important synthetic building block.

References

- Benchchem. An In-depth Technical Guide on the Physical and Chemical Stability of Boc-D-valine.

- Chem-Impex. Boc-D-valine.

- 3wpharm. (R)-TERT-BUTYL METHYL(3-METHYL-1-OXOBUTAN-2-YL)CARBAMATE.

- BLDpharm. (R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate.

- PubMed. Degradation of a novel tripeptide, tert-butoxycarbonyl-Tyr-Leu-Val-CH2Cl, with inhibitory effect on human leukocyte elastase in aqueous solution and in biological fluids.

- MedchemExpress.com. Boc-L-Valine | Amino Acid Derivative.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation.

- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

- BOC Sciences. Amino Acid Protection & Deprotection Services.

- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.

- TCI Chemicals. N-(tert-Butoxycarbonyl)-D-valine.

- Fluorochem. (R)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate.

- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

- NIH PubChem. (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate.

- CymitQuimica. (S)-TERT-BUTYL (3-METHYL-1-OXOBUTAN-2-YL)CARBAMATE.

- Sigma-Aldrich. tert-Butyl (3-methylpiperidin-3-yl)carbamate.

- NIH. Development of forced degradation and stability indicating studies of drugs—A review.

Sources

- 1. (S)-TERT-BUTYL (3-METHYL-1-OXOBUTAN-2-YL)CARBAMATE [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-(tert-Butoxycarbonyl)-D-valine | 22838-58-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 [sigmaaldrich.com]

- 13. (R)-TERT-BUTYL METHYL(3-METHYL-1-OXOBUTAN-2-YL)CARBAMATE - CAS:2165540-24-7 - Sunway Pharm Ltd [3wpharm.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Applications of Boc-L-valinal

Abstract

N-tert-butoxycarbonyl-L-valinal, commonly referred to as Boc-L-valinal, stands as a pivotal chiral building block in modern synthetic organic and medicinal chemistry. As a protected α-amino aldehyde, its unique structural attributes—a sterically demanding isopropyl group, a defined stereocenter, and an electrophilic aldehyde "warhead"—make it an indispensable precursor for a diverse range of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and principal applications of Boc-L-valinal, with a focus on its strategic implementation in the development of protease inhibitors and other stereochemically rich compounds. We will dissect the causality behind experimental choices, provide validated protocols for its synthesis and subsequent transformations, and offer insights into its role in asymmetric synthesis.

Introduction: The Strategic Importance of Boc-L-valinal

α-Amino aldehydes are a class of highly reactive and versatile intermediates in organic synthesis.[1] Their dual functionality allows for a wide array of chemical transformations, making them valuable precursors for amino alcohols, diamines, and heterocycles.[1] However, their inherent instability and propensity for racemization present significant synthetic challenges. The strategic installation of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of L-valinal confers several critical advantages:

-

Stereochemical Stability: The Boc group effectively prevents racemization of the adjacent chiral center, which is notoriously labile in unprotected α-amino aldehydes.

-

Modulated Reactivity: It tempers the reactivity of the amine, allowing for selective transformations at the aldehyde terminus.

-

Enhanced Solubility: The lipophilic nature of the Boc group improves solubility in common organic solvents.

-

Facile Deprotection: The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without compromising other sensitive functionalities.[2]

These features establish Boc-L-valinal as a robust and reliable chiral synthon, particularly in multi-step syntheses where maintaining stereochemical integrity is paramount. Its most prominent role is in the synthesis of peptide aldehydes, which are potent inhibitors of various protease enzymes.[1] The aldehyde moiety acts as a transition-state analogue, forming a hemiacetal adduct with the catalytic serine or cysteine residue in the enzyme's active site, thereby leading to reversible inhibition.

Synthesis of Boc-L-valinal: A Two-Step Approach

The synthesis of Boc-L-valinal is not a direct conversion but a sequential two-step process starting from the commercially available and inexpensive N-Boc-L-valine. This pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Step 1: Reduction of N-Boc-L-valine to N-Boc-L-valinol

The primary challenge in this step is the reduction of a carboxylic acid in the presence of the acid-labile Boc protecting group. Strong hydride reagents are required. While lithium aluminum hydride (LiAlH₄) is effective, borane complexes offer a milder alternative that is less likely to compromise the Boc group.

Step 2: Oxidation of N-Boc-L-valinol to N-Boc-L-valinal

To prevent over-oxidation to the carboxylic acid, this step requires the use of mild and selective oxidizing agents. Conditions that operate at low temperatures and are free of heavy metals are preferred to ensure high purity and compatibility with sensitive substrates. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are the methods of choice.

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[1][3] Its principal advantages are the extremely mild conditions and the avoidance of heavy metal contaminants.[3]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a reliable and experimentally simple alternative.[4] It operates at room temperature, offers high chemoselectivity, and tolerates a wide variety of sensitive functional groups.[4]

Core Applications and Methodologies

The electrophilic nature of the aldehyde, combined with the chirality and steric bulk of the valine side chain, makes Boc-L-valinal a powerful tool for constructing complex, stereodefined molecules.

Synthesis of Peptide Aldehyde Protease Inhibitors

The premier application of Boc-L-valinal is in the synthesis of C-terminal peptide aldehydes, which are potent reversible inhibitors of cysteine and serine proteases. A prime example is the construction of dipeptide aldehydes, which are common motifs in protease inhibitors.

Workflow: Synthesis of a Dipeptide Aldehyde (e.g., Boc-Val-Phe-al)

This synthesis involves the reductive amination of Boc-L-valinal with an amino acid ester, such as L-phenylalanine methyl ester, followed by peptide coupling if further elongation is desired.

Causality: Reductive amination is a highly efficient method for forming C-N bonds.[5] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial because it is selective for the iminium ion intermediate and will not reduce the starting aldehyde, thus preventing side reactions.[6] This one-pot procedure is favored for its operational simplicity and high yields.[6]

Asymmetric Carbon-Carbon Bond Formation

Boc-L-valinal serves as a chiral electrophile in various C-C bond-forming reactions, allowing for the diastereoselective construction of new stereocenters.

a) Wittig Reaction: The Wittig reaction enables the conversion of the aldehyde into an alkene.[7] The stereochemical outcome (E vs. Z) is highly dependent on the nature of the Wittig reagent (ylide).

-

Stabilized Ylides (containing an electron-withdrawing group, e.g., -CO₂Et) are less reactive and generally lead to the thermodynamically favored (E)-alkene.[8][9] They react selectively with aldehydes in the presence of ketones.[9]

-

Unstabilized Ylides (containing an alkyl group) are more reactive and typically yield the kinetically favored (Z)-alkene.[7]

b) Aldol Reactions: As a chiral aldehyde, Boc-L-valinal can react with enolates in aldol additions to form β-hydroxy carbonyl compounds with high diastereoselectivity. The stereochemical outcome is dictated by the geometry of the enolate and the reaction conditions, often involving chelation control with a Lewis acid.[10] The inherent chirality of the valinal directs the nucleophilic attack to one face of the aldehyde.

| Reaction Type | Reagent/Partner | Key Conditions | Typical Outcome |

| Reductive Amination | Primary Amine (e.g., L-Phe-OMe) | Sodium Triacetoxyborohydride (STAB) | Diastereoselective formation of a secondary amine |

| Wittig Olefination | Stabilized Ylide (Ph₃P=CHCO₂Et) | Anhydrous THF, rt | (E)-α,β-Unsaturated Ester |

| Wittig Olefination | Unstabilized Ylide (Ph₃P=CHCH₃) | n-BuLi, THF, -78 °C to rt | (Z)-Alkene |

| Aldol Addition | Lithium Enolate of a Ketone | LDA, THF, -78 °C | Diastereoselective formation of β-hydroxy ketone |

Experimental Protocols

The following protocols are representative procedures adapted from established literature and are intended to serve as a validated starting point for researchers.

Protocol 1: Synthesis of N-Boc-L-valinol from N-Boc-L-valine

Adapted from a general procedure for amino acid reduction.[11]

Objective: To reduce the carboxylic acid of N-Boc-L-valine to a primary alcohol.

Materials:

-

N-Boc-L-valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl ether

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Flush a three-necked, round-bottomed flask with nitrogen and charge with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

-

Cool the mixture to 10°C using an ice bath.

-

Add N-Boc-L-valine (1.0 eq.) in portions over 30 minutes, controlling the rate to manage hydrogen evolution.

-

Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16 hours.

-

Cool the reaction mixture to 10°C and dilute with anhydrous ethyl ether.

-

CAUTIOUSLY quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting white precipitate for 30 minutes and then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-valinol, which can be used in the next step without further purification. A typical yield for the reduction of the unprotected L-valine is 73–75%.[11]

Protocol 2: Swern Oxidation of N-Boc-L-valinol to Boc-L-valinal

Adapted from standard Swern oxidation procedures.[1][3]

Objective: To oxidize the primary alcohol to an aldehyde without racemization or over-oxidation.

Materials:

-

N-Boc-L-valinol

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

Procedure:

-

To a flame-dried, three-necked flask under nitrogen, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Add oxalyl chloride (1.5 eq.) dropwise, followed by the slow, dropwise addition of DMSO (2.5 eq.). Stir the mixture for 20 minutes at -78 °C.

-

Add a solution of N-Boc-L-valinol (1.0 eq.) in a small amount of DCM dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude Boc-L-valinal should be purified by flash chromatography on silica gel. Due to its potential instability on silica, the chromatography should be performed quickly using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).

Conclusion and Future Outlook

N-Boc-L-valinal has cemented its status as a high-value chiral intermediate in synthetic chemistry. Its utility extends from the rational design of potent enzyme inhibitors to the diastereoselective synthesis of complex natural products. The protocols detailed herein provide a robust framework for its preparation and subsequent application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of chiral α-amino aldehydes like Boc-L-valinal will undoubtedly expand. Future research will likely focus on developing even milder and more catalytic methods for their synthesis and exploring their application in novel asymmetric transformations and multicomponent reactions, further solidifying their role as indispensable tools for the modern synthetic chemist.

References

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136. Available at: [Link].

-

Wikipedia. Wittig reaction. Wikipedia. Available at: [Link].

-

Organic Syntheses. L-VALINOL. Organic Syntheses Procedure. Available at: [Link].

-

Chemistry LibreTexts. Wittig Reaction. Chemistry LibreTexts. Available at: [Link].

-

Moffett, R. B. (1953). 2-(1-PYRROLIDYL)PROPANOL. Organic Syntheses, 33, 82. doi:10.15227/orgsyn.033.0082. Available at: [Link].

-

Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. Available at: [Link].

-

Pharmacy 180. Diastereoselection in Aldol Reactions. Pharmacy 180. Available at: [Link].

-

Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link].

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link].

-

Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link].

-

YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. Available at: [Link].

-

YouTube. Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link].

-

PrepChem.com. Synthesis of Boc-valine. PrepChem.com. Available at: [Link].

-

Sharma, G. V. M., et al. (2008). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 49(4), 694-698. Available at: [Link].

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link].

-

Wikipedia. Dess–Martin periodinane. Wikipedia. Available at: [Link].

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Available at: [Link].

-

Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3-4), 180-193. Available at: [Link].

-

Bhattacharya, S., et al. (2011). Synthesis and biological evaluation of a novel series of N-substituted-2-(1H-indol-3-yl)ethanamine derivatives as potential antimicrobial agents. Der Pharma Chemica, 3(3), 174-188. Available at: [Link].

-

Kumar, A., et al. (2011). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 68(4), 535-541. Available at: [Link].

-

Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available at: [Link].

-

NROChemistry. Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link].

-

Organic Syntheses. 1,2-BENZIODOXOL-3(1H)-ONE, 1,1,1-TRIACETOXY-1,1-DIHYDRO- (Dess-Martin Periodinane). Organic Syntheses Procedure. Available at: [Link].

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link].

-

Gribble, G. W., et al. (2008). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthesis, 2008(13), 2057-2064. Available at: [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. peptide.com [peptide.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (S)-tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate (Boc-L-Valinal): A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Building Blocks